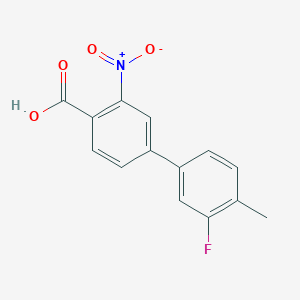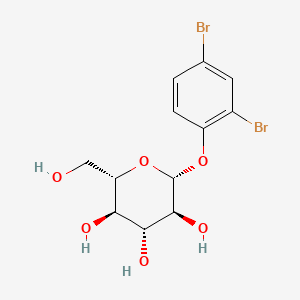
2,4-dibromophenyl-beta-D-Glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromophenyl-beta-D-Glucopyranoside is a chemical compound with the molecular formula C12H14Br2O6 and a molecular weight of 414.04 g/mol. It is a metabolite of 2,4-dibromophenol, found in vegetation such as carrots. This compound belongs to the class of monosaccharides and is characterized by the presence of a glucopyranoside moiety attached to a dibromophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl-beta-D-Glucopyranoside typically involves the glycosylation of 2,4-dibromophenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromophenyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of phenyl-beta-D-glucopyranoside derivatives.
Substitution: Formation of substituted phenyl-beta-D-glucopyranosides.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromophenyl-beta-D-Glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite in various biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,4-dibromophenyl-beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. The glucopyranoside moiety facilitates its recognition and binding to carbohydrate receptors, while the dibromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzymatic activities and cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl-beta-D-glucopyranoside
- 4-Methoxyphenyl-beta-D-glucopyranoside
- Nonyl-beta-D-glucopyranoside
- Phenyl-beta-D-galactopyranoside
Uniqueness
2,4-Dibromophenyl-beta-D-Glucopyranoside is unique due to the presence of two bromine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological properties compared to other glucopyranosides. The dibromo substitution enhances its potential for specific interactions with biological targets and increases its utility in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H14Br2O6 |
|---|---|
Molekulargewicht |
414.04 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6S)-2-(2,4-dibromophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14Br2O6/c13-5-1-2-7(6(14)3-5)19-12-11(18)10(17)9(16)8(4-15)20-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m0/s1 |
InChI-Schlüssel |
MZLXKQXJXRLSRN-SVNGYHJRSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)Br)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



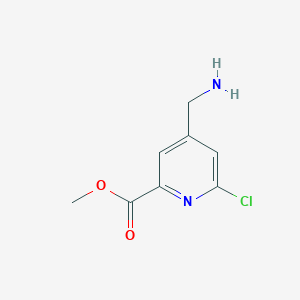
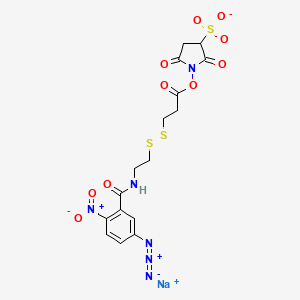
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)
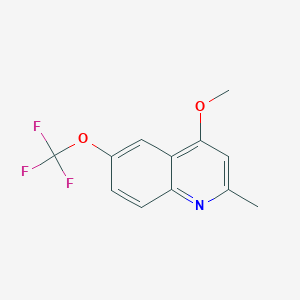

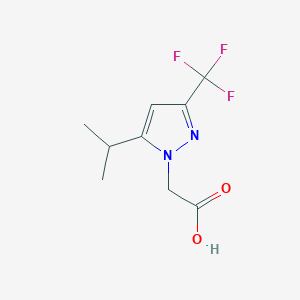
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
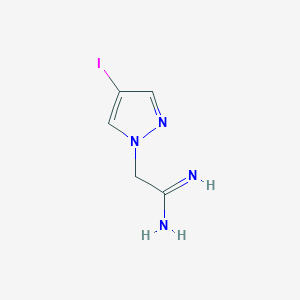
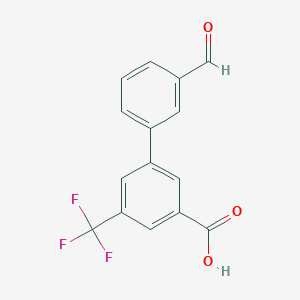
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
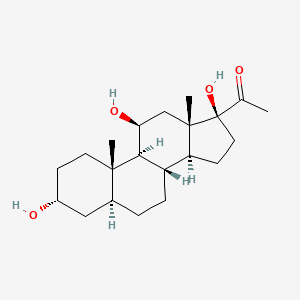
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
